Romazarit

Cyclooxygenase inhibition Prostaglandin synthetase NSAID comparator

Romazarit (Ro 31-3948) is a PPARα agonist DMARD lacking COX-1/COX-2 inhibition (IC₅₀ >300–6500 μM)—a critical COX-negative comparator for prostaglandin-independent anti-inflammatory research. In adjuvant arthritis, 30 mg/kg romazarit suppresses hindpaw inflammation while normalizing acute-phase biomarkers (seromucoid, haptoglobin), a disease-modifying hallmark absent in NSAIDs. Unlike NSAIDs (ulceration ED₅₀ 0.6–4.0 mg/kg), romazarit produces no gastric ulceration at 100 mg/kg. With established human pharmacokinetics (target plasma 50–100 mg/L), it enables chronic in vivo dosing without GI confounds. Also a validated PPARα agonist for metabolic disease research (dyslipidemia, insulin resistance per WO2010014771A1).

Molecular Formula C15H16ClNO4
Molecular Weight 309.74 g/mol
CAS No. 109543-76-2
Cat. No. B1679518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRomazarit
CAS109543-76-2
Synonyms2-((2-(4-chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid
Ro 31-3948
Ro-31-3948
romazarit
Molecular FormulaC15H16ClNO4
Molecular Weight309.74 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O
InChIInChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19)
InChIKeyLNXXSBRGLBOASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Romazarit (109543-76-2) Procurement Overview: A Non-COX, Disease-Modifying Antirheumatic Candidate for Chronic Inflammation Research


Romazarit (Ro 31-3948) is a synthetic heterocyclic alkoxypropionic acid derivative developed as a disease-modifying antirheumatic drug (DMARD) candidate for chronic inflammatory conditions [1]. It acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and exhibits anti-inflammatory activity distinct from classical nonsteroidal anti-inflammatory drugs (NSAIDs) . The compound inhibits the development of hindpaw inflammation in the adjuvant arthritis model (minimum effective dose 30 mg/kg) and demonstrates biochemical marker normalization effects not shared by NSAIDs [2].

Why NSAIDs and DMARD Analogs Cannot Substitute for Romazarit (109543-76-2) in Chronic Inflammation Studies


Romazarit cannot be functionally substituted by NSAIDs or structurally related DMARD analogs due to its unique pharmacologic profile. Classical NSAIDs (e.g., naproxen, piroxicam, indomethacin) inhibit cyclooxygenase (COX) and suppress acute inflammation, yet they do not normalize the acute phase protein biomarkers associated with disease progression in rheumatoid arthritis [1]. Romazarit, in contrast, lacks COX inhibitory activity (IC₅₀ values >300 μM to 6500 μM across assays) but reduces inflammation coincident with the restoration of seromucoid and haptoglobin toward normal levels—a hallmark of disease-modifying rather than merely symptomatic action [2]. Even within its own structural class, substitution is problematic: the closely related compound clobuzarit induces significantly greater hepatic changes including catalase elevation and peroxisome proliferation-associated protein expression, limiting its translational viability [3].

Quantitative Differentiation Evidence: Romazarit (109543-76-2) Versus NSAIDs and Structural Analogs


COX Enzyme Inhibition: Romazarit Demonstrates Functionally Irrelevant IC₅₀ Values Versus NSAIDs

Romazarit exhibits negligible cyclooxygenase (COX) inhibitory activity, contrasting sharply with classical NSAIDs. In sheep seminal vesicle cell-free preparations, romazarit displayed an IC₅₀ of 6500 μM, while in rat renal medulla preparations the IC₅₀ exceeded 300 μM [1]. By comparison, typical NSAIDs such as piroxicam achieve COX-2 inhibition at sub-micromolar to low micromolar IC₅₀ values [2]. This data establishes that romazarit operates via a mechanism fundamentally distinct from COX-dependent NSAIDs.

Cyclooxygenase inhibition Prostaglandin synthetase NSAID comparator In vitro pharmacology

In Vivo Anti-Inflammatory Efficacy: Romazarit Adjuvant Arthritis Minimum Effective Dose (30 mg/kg)

In the 5-day rat adjuvant arthritis model, romazarit inhibited the development of hindpaw inflammation with a minimum effective dose of 30 mg/kg administered orally [1]. This effect was accompanied by significant reductions in plasma levels of the acute phase reactants seromucoid and haptoglobulin [2]. When the developing adjuvant arthritis was extended to 15 days, romazarit demonstrated dose-related improvements across all arthritis symptoms with a minimum effective dose of 25 mg/kg [3].

Adjuvant arthritis In vivo efficacy Chronic inflammation Rat model

Gastrointestinal Safety: Romazarit Displays No Ulcerogenic Potential Versus NSAID Comparators

Romazarit was evaluated for ulcerogenic potential in the stressed rat model and demonstrated no ulcerogenicity at 100 mg/kg oral dose [1]. In contrast, comparator NSAIDs produced dose-dependent gastric ulceration with ED₅₀ values as follows: piroxicam ED₅₀ = 0.6 mg/kg, indomethacin ED₅₀ = 2.9 mg/kg, and naproxen ED₅₀ = 4.0 mg/kg [2]. In both acute and chronic gastrointestinal safety tests, romazarit consistently displayed no ulcerogenic potential [3].

Ulcerogenicity Gastrointestinal safety Stressed rat model NSAID comparator

Hepatic Safety Profile: Romazarit Demonstrates Reduced Peroxisome Proliferation Versus Clobuzarit

Romazarit was directly compared with the structurally similar DMARD candidate clobuzarit for hepatic effects. Romazarit produced markedly less hepatic catalase elevation and substantially reduced induction of the peroxisome proliferation-associated 80,000 molecular weight protein relative to clobuzarit [1]. This differential hepatic safety profile was a key factor in the selection of romazarit over clobuzarit for clinical advancement [2].

Hepatic safety Peroxisome proliferation Clobuzarit comparator DMARD analog

Human Pharmacokinetics: Romazarit Demonstrates Dose-Proportional Absorption and Saturable Clearance

In a Phase I study with 44 healthy male volunteers receiving single oral doses from 40 mg to 1500 mg, romazarit demonstrated rapid and extensive absorption with dose-proportional pharmacokinetics [1]. Urinary recovery of drug-related material was approximately 70% of the administered dose, predominantly as labile metabolites (likely acyl glucuronides) [2]. Clearance was faster (>3 L/h) at doses below 700 mg compared to the 700-1500 mg range (1.7 L/h), indicating the presence of saturable clearance mechanisms [3]. Romazarit was well tolerated with adverse events similar in frequency to placebo [4].

Human pharmacokinetics Oral bioavailability Clearance Phase I clinical trial

Clinical Efficacy Signal: Romazarit Demonstrates Statistically Significant Improvement Versus Placebo in Rheumatoid Arthritis

In a population pharmacodynamics analysis of 164 patients with rheumatoid arthritis, romazarit treatment was associated with significantly better improvement in the Ritchie Articular Index (RI) compared with placebo [1]. The study identified that plasma romazarit concentrations within the range of 50-100 mg/L are likely required for clinical efficacy [2]. This concentration-response relationship was established using analysis of variance (ANOVA) and population modeling approaches that provided a more complete description of romazarit's therapeutic potential than conventional ANOVA alone [3].

Rheumatoid arthritis Clinical trial Placebo-controlled Population pharmacodynamics

Romazarit (109543-76-2) Validated Research and Procurement Application Scenarios


Investigating COX-Independent Anti-Inflammatory Mechanisms

Romazarit's confirmed lack of COX-1 and COX-2 inhibitory activity (IC₅₀ values >300 μM to 6500 μM in prostaglandin synthetase assays [1]) makes it an ideal tool compound for dissecting COX-independent anti-inflammatory pathways. Researchers seeking to exclude prostaglandin-mediated effects from their experimental interpretation can use romazarit as a COX-negative comparator against classical NSAIDs. This is particularly valuable in studies of chronic inflammation where the mechanistic contributions of acute phase protein modulation (seromucoid, haptoglobin [2]) versus prostaglandin suppression need to be distinguished.

Preclinical Chronic Arthritis Efficacy Studies Requiring Clean Gastrointestinal Safety Profile

For in vivo adjuvant arthritis or collagen arthritis studies where gastrointestinal ulceration is a confounding factor or humane endpoint limitation, romazarit offers a validated alternative to ulcerogenic NSAIDs. The compound demonstrates no ulcerogenic potential at 100 mg/kg in stressed rat models, whereas comparator NSAIDs piroxicam, indomethacin, and naproxen produce gastric ulceration at ED₅₀ values of 0.6, 2.9, and 4.0 mg/kg respectively [3]. This allows researchers to achieve anti-inflammatory efficacy at 30 mg/kg [4] without the gastrointestinal toxicity that typically limits NSAID dosing in chronic studies.

Translational Rheumatoid Arthritis Research with Established Human Pharmacokinetic Parameters

Romazarit is one of the relatively few experimental DMARD candidates with fully characterized human pharmacokinetic parameters from Phase I and Phase II clinical studies. Researchers designing translational experiments can reference the established therapeutic plasma concentration range of 50-100 mg/L [5] and the dose-dependent clearance characteristics (1.7 L/h at 700-1500 mg; >3 L/h below 700 mg [6]). This enables rational ex vivo concentration selection and in vitro-to-in vivo extrapolation that is not possible with less clinically characterized tool compounds.

PPARα Agonist Research in Metabolic Disease Applications

Beyond its antirheumatic profile, romazarit's activity as a PPARα agonist supports its use in metabolic disease research applications, including studies of dyslipidemia, insulin resistance, and obesity as described in patent WO2010014771A1 [7]. This dual indication potential distinguishes romazarit from many DMARD-specific compounds and may be relevant for procurement decisions in laboratories investigating the intersection of chronic inflammation and metabolic dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Romazarit

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.